2-(2-Methylphenyl)cyclopropan-1-amine
Description
2-(2-Methylphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H13N It is a cyclopropane derivative with an amine group attached to the cyclopropane ring
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(2-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-4-2-3-5-8(7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |
InChI Key |
KZEFZXPGEZBFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methylphenylmagnesium bromide with cyclopropanone, followed by the reduction of the resulting cyclopropyl ketone to the corresponding amine using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for 2-(2-Methylphenyl)cyclopropan-1-amine may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclopropylamine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-Methylphenyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(2-methylphenyl)cyclopropan-1-amine hydrochloride: A similar compound with a methyl group attached to the nitrogen atom.
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride: Another derivative with a similar structure but different substitution pattern
Uniqueness
2-(2-Methylphenyl)cyclopropan-1-amine is unique due to its specific substitution pattern on the cyclopropane ring and the presence of the amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-(2-Methylphenyl)cyclopropan-1-amine is a cyclopropyl amine that has garnered interest in medicinal chemistry due to its unique structural characteristics. This compound, with the molecular formula C11H15N and a molecular weight of approximately 175.25 g/mol, features a cyclopropane ring attached to a 2-methylphenyl group. The biological activity of this compound is still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and various neurological functions.
Structural Characteristics
The structure of 2-(2-Methylphenyl)cyclopropan-1-amine allows for diverse chemical interactions, making it a candidate for further pharmacological exploration. Its unique cyclopropane framework may influence its binding affinity to various biological targets. The following table compares similar compounds to highlight the structural uniqueness of 2-(2-Methylphenyl)cyclopropan-1-amine:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(3-Methylphenyl)cyclopropan-1-amine | C11H15N | Different methyl group positioning on phenyl ring |
| 3-(4-Methylphenyl)cyclopropan-1-amine | C11H15N | Methyl group at a different position on phenyl ring |
| 1-(4-Fluorophenyl)cyclopropan-1-amine | C11H14FN | Substitution of fluorine instead of methyl group |
Biological Activity
Research indicates that cyclopropyl amines may exhibit significant biological activities, particularly in modulating neurotransmitter systems. Here are some findings related to the biological activity of 2-(2-Methylphenyl)cyclopropan-1-amine:
- Neurotransmitter Interaction : Preliminary studies suggest that compounds like 2-(2-Methylphenyl)cyclopropan-1-amine may affect the release and uptake of neurotransmitters such as serotonin and dopamine, which are essential for mood regulation and cognitive functions.
- Potential Therapeutic Applications : The compound's structural characteristics indicate potential therapeutic applications, particularly in the treatment of neurological disorders where serotonin and dopamine pathways are implicated.
- Cyclopropylamine Derivatives : Studies involving cyclopropylamine derivatives have shown that modifications can lead to enhanced potency and selectivity for specific biological targets, such as β-secretase (BACE1), which is relevant for Alzheimer's disease treatment .
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of 2-(2-Methylphenyl)cyclopropan-1-amine requires detailed interaction studies with various receptors or enzymes. Potential areas for investigation include:
- Binding affinity assessments with serotonin receptors (5-HT receptors).
- Evaluation of modulation effects on dopamine receptor pathways.
These studies are crucial for determining the compound's viability as a drug candidate.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
